Oltipraz-d3

Description

Structure

3D Structure

Properties

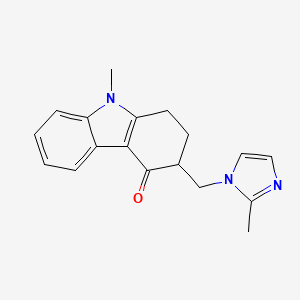

Molecular Formula |

C8H6N2S3 |

|---|---|

Molecular Weight |

229.4 g/mol |

IUPAC Name |

5-pyrazin-2-yl-4-(trideuteriomethyl)dithiole-3-thione |

InChI |

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3 |

InChI Key |

CKNAQFVBEHDJQV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SSC1=S)C2=NC=CN=C2 |

Canonical SMILES |

CC1=C(SSC1=S)C2=NC=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

What is Oltipraz-d3 and its primary research uses

An In-depth Examination of a Deuterated Internal Standard and its Application in Pharmacokinetic and Mechanistic Studies of Oltipraz

This technical guide provides a comprehensive overview of Oltipraz-d3, a deuterated analog of the chemopreventive agent Oltipraz. Primarily synthesized for use as a stable isotope-labeled internal standard, this compound is an indispensable tool for the accurate quantification of Oltipraz in complex biological matrices. This document details the primary research applications of this compound, outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores the key signaling pathways of its non-deuterated parent compound, Oltipraz. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Oltipraz.

Core Concepts: Oltipraz and the Role of Deuteration

Oltipraz, with the chemical name 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione, is a synthetic dithiolethione that was initially developed as an antischistosomal agent. Subsequent research has revealed its potent chemopreventive properties, which are largely attributed to its ability to induce phase II detoxification enzymes and modulate key cellular signaling pathways involved in oxidative stress, inflammation, and lipid metabolism.

This compound is chemically identical to Oltipraz, with the exception that three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a slightly higher molecular weight, which can be readily distinguished from the non-deuterated form by mass spectrometry. Crucially, this deuteration does not alter the chemical or biological activity of the molecule. Therefore, this compound serves as an ideal internal standard in bioanalytical methods, as it behaves identically to Oltipraz during sample extraction, chromatographic separation, and ionization, but can be separately quantified due to its mass difference. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Oltipraz and this compound, as well as the mass spectrometric parameters for their quantification.

Table 1: Physicochemical Properties of Oltipraz and this compound

| Property | Oltipraz | This compound |

| Chemical Formula | C₈H₆N₂S₃ | C₈H₃D₃N₂S₃ |

| Molecular Weight | 226.3 g/mol | 229.36 g/mol |

| CAS Number | 64224-21-1 | 205110-48-1 |

| Appearance | Crystalline solid | Crystalline solid |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Table 2: Representative Mass Spectrometric Parameters for the Quantification of Oltipraz using this compound as an Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Oltipraz | 227.0 | 193.0 |

| This compound (Internal Standard) | 230.0 | 196.0 |

Note: The specific precursor and product ions may vary depending on the mass spectrometer and ionization conditions used.

Primary Research Uses of this compound

The primary and almost exclusive research application of this compound is its use as a stable isotope-labeled internal standard for the accurate quantification of Oltipraz in biological samples such as plasma, serum, urine, and tissue homogenates. This is a critical component of several key research areas:

-

Pharmacokinetic (PK) Studies: this compound is essential for determining the absorption, distribution, metabolism, and excretion (ADME) of Oltipraz in preclinical animal models and human clinical trials. Accurate PK data is vital for understanding the drug's bioavailability, half-life, and appropriate dosing regimens.

-

Bioequivalence (BE) Studies: In the development of generic formulations of Oltipraz, BE studies are required to demonstrate that the generic product performs in the same manner as the original branded product. This compound is used to ensure the precision of the concentration measurements in these studies.

-

Metabolic Stability Assays: In vitro studies using liver microsomes or hepatocytes to assess the metabolic stability of Oltipraz rely on accurate quantification of the parent compound over time. This compound is used as an internal standard in the LC-MS/MS methods employed for this purpose.

-

Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM may be employed to optimize Oltipraz dosage for individual patients. The use of this compound as an internal standard ensures the reliability of the concentration measurements used to guide dose adjustments.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Oltipraz in plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established bioanalytical method validation guidelines and published literature. Researchers should optimize and validate the method for their specific instrumentation and study requirements.

Protocol: Quantification of Oltipraz in Plasma using this compound and LC-MS/MS

1. Materials and Reagents:

-

Oltipraz reference standard

-

This compound internal standard

-

Control (drug-free) plasma from the relevant species (e.g., human, rat)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC vials

2. Preparation of Stock and Working Solutions:

-

Oltipraz Stock Solution (1 mg/mL): Accurately weigh and dissolve Oltipraz in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

-

Oltipraz Working Solutions (for calibration curve and quality controls): Serially dilute the Oltipraz stock solution with a suitable solvent (e.g., 50:50 ACN:Water) to prepare a series of working solutions at concentrations that will cover the desired calibration range.

-

This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent to a fixed concentration (e.g., 100 ng/mL). The optimal concentration of the IS should be determined during method development.

3. Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Calibration Standards: Spike known volumes of the Oltipraz working solutions into aliquots of control plasma to create a calibration curve with at least 6-8 non-zero concentration points. A typical range might be 1-1000 ng/mL.

-

Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking control plasma with the appropriate Oltipraz working solutions.

4. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, calibration standard, or QC), add a fixed volume (e.g., 10 µL) of the this compound IS working solution and briefly vortex.

-

Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (e.g., 150 µL).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is typical.

-

Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions for Oltipraz (e.g., m/z 227.0 → 193.0) and this compound (e.g., m/z 230.0 → 196.0).

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

6. Data Analysis:

-

Integrate the peak areas for both Oltipraz and this compound.

-

Calculate the peak area ratio of Oltipraz to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of Oltipraz in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

While this compound is biologically inert in its role as an internal standard, understanding the mechanism of action of the parent compound, Oltipraz, is crucial for interpreting the data generated from studies where it is quantified. Oltipraz exerts its biological effects through the modulation of several key signaling pathways.

The Keap1-Nrf2 Signaling Pathway

A primary mechanism of Oltipraz's chemopreventive action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oltipraz, being an electrophilic molecule, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding for phase II detoxification enzymes (e.g., Glutathione S-transferases, NAD(P)H:quinone oxidoreductase 1) and antioxidant proteins. The upregulation of these genes enhances the cellular defense against oxidative stress and carcinogens.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Chronic inflammation is a known driver of many diseases, including cancer. Oltipraz has been shown to inhibit the NF-κB signaling pathway. It can prevent the degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Oltipraz prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines and chemokines.

Modulation of the LXRα Signaling Pathway

Liver X receptor alpha (LXRα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of LXRα promotes the expression of genes involved in lipogenesis, which can contribute to conditions such as non-alcoholic fatty liver disease (NAFLD). Oltipraz has been shown to inhibit the activity of LXRα. By doing so, it can suppress the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), thereby reducing hepatic lipid accumulation. This mechanism underlies the therapeutic potential of Oltipraz in the treatment of NAFLD.

Experimental Workflow: Bioanalytical Method Using this compound

The following diagram illustrates the general workflow for the quantification of Oltipraz in a biological sample using this compound as an internal standard.

Conclusion

This compound is a vital research tool for the accurate and precise quantification of Oltipraz in a variety of biological matrices. Its use as a stable isotope-labeled internal standard is fundamental to the robust bioanalytical methods required for pharmacokinetic, bioequivalence, and metabolic stability studies. While this compound itself is not biologically active, a thorough understanding of the complex signaling pathways modulated by its parent compound, Oltipraz, including the Nrf2, NF-κB, and LXRα pathways, provides the essential context for the interpretation of quantitative data in preclinical and clinical research. This technical guide serves as a foundational resource for scientists and researchers working with this important chemopreventive agent and its deuterated analog.

Oltipraz-d3: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Oltipraz-d3, a deuterated analog of the chemopreventive agent Oltipraz. The information is compiled to support research, scientific analysis, and drug development activities. While specific experimental data for the deuterated form is limited, this guide leverages available information on both this compound and its non-deuterated counterpart, Oltipraz, to provide a thorough resource.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound. It is important to note that where specific data for the deuterated isotopologue is unavailable, information for the parent compound, Oltipraz, is provided as a reference and is indicated accordingly.

| Property | Value | Source |

| Chemical Name | 4-(methyl-d3)-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione | N/A |

| Molecular Formula | C₈H₃D₃N₂S₃ | [1] |

| Molecular Weight | 229.36 g/mol | [1] |

| CAS Number | 64224-21-1 (unlabeled) | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Flash Point | 176 °C | [1] |

| Solubility | Soluble in DMSO (≥22.6 mg/mL for Oltipraz) | [2] |

| Poorly soluble in water (for Oltipraz) | N/A |

Mechanism of Action: Nrf2 Signaling Pathway

Oltipraz is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[3] The deuteration in this compound is not expected to alter this fundamental mechanism of action.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oltipraz, an electrophilic compound, is believed to react with specific cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This binding initiates the transcription of various phase II detoxification enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species and detoxify carcinogens.[4]

References

Oltipraz-d3 role as a stable isotope-labeled internal standard

An in-depth analysis of publicly available scientific literature and bioanalytical methods did not yield specific documentation on the use of Oltipraz-d3 as a stable isotope-labeled internal standard for the quantification of Oltipraz. However, a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing ethyl-oltipraz as an internal standard has been documented and is detailed in this guide. This technical paper will provide researchers, scientists, and drug development professionals with a comprehensive overview of the established bioanalytical methodology for Oltipraz, adhering to the core principles of utilizing an internal standard for accurate and precise quantification in biological matrices.

Core Concept: The Role of an Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples. The IS is crucial for correcting for the potential loss of the analyte during sample preparation and for variations in instrument response. An ideal IS has physicochemical properties very similar to the analyte. While a stable isotope-labeled version of the analyte (e.g., this compound) is the gold standard due to its near-identical chemical behavior and distinct mass, a structurally similar analog, such as ethyl-oltipraz, can also serve as an effective IS.

Experimental Protocol: Quantification of Oltipraz in Rat Plasma

The following methodology for the determination of Oltipraz in rat plasma using ethyl-oltipraz as an internal standard has been established and validated.

Sample Preparation: Fast-Flow Protein Precipitation (FF-PPT)

A fast-flow protein precipitation method is employed for the extraction of Oltipraz and the internal standard from rat plasma.

-

Step 1: Aliquot 50 µL of rat plasma into a microcentrifuge tube.

-

Step 2: Add 200 µL of the internal standard spiking solution (ethyl-oltipraz in acetonitrile) to the plasma sample.

-

Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Step 4: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Step 5: Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation and mass spectrometric detection parameters are crucial for the selective and sensitive quantification of Oltipraz.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | Agilent 1200 series HPLC |

| Column | Phenomenex Luna C18 (2.0 mm × 50 mm, 5 µm) |

| Mobile Phase | 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B) |

| Gradient | 20% B for 0.5 min, 20-80% B in 2.5 min, 80% B for 0.5 min, 80-20% B in 0.1 min, 20% B for 1.4 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | Agilent 6410 Triple Quadrupole LC/MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

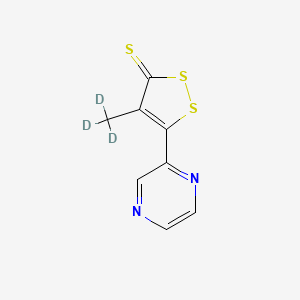

| MRM Transitions | Oltipraz: m/z 227 → 193Ethyl-oltipraz (IS): m/z 241 → 174 |

Method Validation Data

The described bioanalytical method was validated according to FDA guidelines, demonstrating its reliability and reproducibility.

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linear Dynamic Range | 20 to 4000 ng/mL |

| Correlation Coefficient (r) | > 0.997 |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL |

Table 3: Accuracy and Precision

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 20 | 6.8 | 105.0 | 7.5 | 103.5 |

| Low QC | 60 | 5.4 | 101.7 | 6.2 | 102.3 |

| Medium QC | 800 | 4.1 | 98.8 | 5.1 | 99.4 |

| High QC | 3200 | 3.5 | 97.2 | 4.3 | 98.1 |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Oltipraz | 95.3 - 98.7 | 96.8 - 101.2 |

| Ethyl-oltipraz (IS) | 97.1 | 98.5 |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Oltipraz quantification.

Signaling Pathway: Nrf2 Activation by Oltipraz

Oltipraz is known to exert its chemopreventive effects through the activation of the Nrf2 signaling pathway, which leads to the induction of phase II detoxification enzymes like Glutathione S-transferase (GST).

Caption: Oltipraz-mediated Nrf2 pathway activation.

Conclusion

While the use of this compound as a stable isotope-labeled internal standard is not documented in the reviewed literature, a validated and robust LC-MS/MS method utilizing ethyl-oltipraz as an internal standard provides a reliable approach for the quantification of Oltipraz in biological matrices. The detailed experimental protocol and method validation data presented in this guide offer a solid foundation for researchers and scientists in the fields of pharmacology, toxicology, and drug development to accurately measure Oltipraz concentrations for pharmacokinetic and other related studies. The principles outlined here can be adapted and transferred to other biological matrices and species with appropriate validation.

Oltipraz-d3 applications in cancer chemoprevention research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oltipraz and its deuterated analog, Oltipraz-d3, in the context of cancer chemoprevention research. It details the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes critical biological pathways and workflows. While the bulk of existing research focuses on Oltipraz, the principles and findings are directly applicable to the study of this compound, a stable isotope-labeled version designed to have an altered pharmacokinetic profile. Deuteration can potentially improve a drug's metabolic stability and exposure, offering advantages over the non-deuterated form.[1][2]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Oltipraz is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a primary cellular defense mechanism against oxidative and electrophilic stress.[3][4][5] The chemopreventive effects of Oltipraz are largely attributed to its ability to induce the expression of a battery of Phase II detoxification and antioxidant enzymes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[3] Oltipraz and its metabolites can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This transcriptional activation leads to the upregulation of numerous protective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs), and heme oxygenase-1 (HO-1).[7][8] These enzymes play a crucial role in detoxifying carcinogens, such as aflatoxins, and mitigating oxidative damage that can initiate carcinogenesis.[9][10]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Oltipraz has been quantified in numerous studies, ranging from animal models of carcinogenesis to human clinical trials. This compound is expected to exhibit similar or enhanced efficacy due to potentially improved pharmacokinetics.

| Animal Model | Carcinogen | Oltipraz Dose | Key Finding | Reduction | Reference |

| F344 Rats | Aflatoxin B1 (AFB1) | 0.075% in diet | Reduced hepatic GST-P-positive foci | 54-72% | [10] |

| F344 Rats | Aflatoxin B1 (AFB1) | 0.075% in diet | Reduced mortality from acute toxicity | 57% | [11] |

| Syrian Hamsters | N-nitrosobis(2-oxopropyl)amine (BOP) | 600 mg/kg in diet | Reduced pancreatic adenocarcinoma incidence | Statistically significant (P < 0.05) | [12][13] |

| Nrf2+/+ Mice | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Not specified | Decreased urinary bladder carcinoma incidence | Statistically significant | [5] |

| Marmoset Monkeys | Aflatoxin B1 (AFB1) | Not specified | Reduced AFB-DNA adduct formation | 53% (average) | [14] |

This trial evaluated the effect of Oltipraz on biomarkers of aflatoxin exposure in a high-risk population.[15][16]

| Treatment Group | Dose & Schedule | Key Biomarker Change | Magnitude of Change | P-value |

| Oltipraz | 125 mg daily | Increased urinary aflatoxin-mercapturic acid (Phase II metabolite) | 2.6-fold increase | 0.017 |

| Oltipraz | 500 mg weekly | Decreased urinary aflatoxin M1 (Phase I metabolite) | 51% decrease | 0.030 |

| Placebo | N/A | N/A | N/A | N/A |

| Study Population | Dose Range | Key Parameter | Observation | Reference |

| Normal Subjects | 100-500 mg (single dose) | Peak Plasma Conc. (Cmax) | Disproportionate 40-fold increase | [17] |

| Normal Subjects | 100-500 mg (single dose) | Oral Clearance | 9.5-fold decrease | [17] |

| Clinical Trial Patients | 125-1000 mg/m² (single dose) | Time to Peak (Tmax) | Mean of 2.2 hours | [18] |

| Clinical Trial Patients | 125-1000 mg/m² (single dose) | Half-life | 9.3 - 22.7 hours | [18] |

Experimental Protocols and Workflows

Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols derived from key studies.

This generalized protocol is based on studies investigating Oltipraz's effect on chemically-induced carcinogenesis.[10][12]

-

Animal Model Selection: Choose a relevant species and strain (e.g., F344 rats for liver cancer, Syrian hamsters for pancreatic cancer).

-

Acclimatization: House animals in a controlled environment for at least one week before the study begins.

-

Group Allocation: Randomly assign animals to control and treatment groups (e.g., Vehicle Control, Carcinogen Only, Carcinogen + Oltipraz).

-

Chemopreventive Agent Administration: Begin dietary administration of Oltipraz (e.g., 300-600 mg/kg in diet) two weeks prior to carcinogen exposure and continue throughout the study.

-

Carcinogen Induction: Administer a specific carcinogen (e.g., Aflatoxin B1, BOP) via a defined route and schedule to induce tumor formation.

-

Monitoring: Regularly monitor animal weight, food consumption, and clinical signs of toxicity.

-

Termination and Tissue Collection: At a predetermined endpoint (e.g., 26 weeks), euthanize animals and collect relevant tissues (e.g., liver, pancreas).

-

Endpoint Analysis: Perform histopathological analysis to determine the incidence and multiplicity of preneoplastic and neoplastic lesions. Conduct biochemical assays on tissue homogenates to measure enzyme activity (e.g., GST).

This protocol outlines the design of the human intervention trial to assess Oltipraz's effect on aflatoxin biomarkers.[15][16]

-

Participant Recruitment: Enroll healthy adults from a region with high dietary aflatoxin exposure and high rates of hepatocellular carcinoma.

-

Randomization: Use a double-blind, placebo-controlled design. Randomly assign participants to one of three arms:

-

Oltipraz: 125 mg taken daily.

-

Oltipraz: 500 mg taken weekly.

-

Placebo.

-

-

Intervention Period: Administer the assigned treatment for a defined period (e.g., 8 weeks). Ensure compliance through directly observed therapy.

-

Sample Collection: Collect blood and urine specimens at multiple time points before, during, and after the intervention period.

-

Biomarker Analysis: Use validated methods, such as immunoaffinity chromatography and liquid chromatography-mass spectrometry, to quantify levels of aflatoxin metabolites (e.g., aflatoxin M1, aflatoxin-mercapturic acid) in urine.

-

Toxicity Monitoring: Monitor participants for any clinical adverse events throughout the study.

-

Statistical Analysis: Compare the changes in biomarker levels between the Oltipraz groups and the placebo group to determine the statistical significance of the intervention.

Visualizing Carcinogen Detoxification

This compound's primary chemopreventive action against carcinogens like Aflatoxin B1 (AFB1) is to shift its metabolism away from activation and towards detoxification and excretion. This is achieved by inhibiting Phase I enzymes that activate AFB1 and inducing Phase II enzymes that conjugate and eliminate it.

Conclusion and Future Directions

Oltipraz has demonstrated significant promise as a cancer chemopreventive agent, primarily through its robust activation of the Nrf2-dependent antioxidant response. Preclinical and clinical data strongly support its ability to modulate the metabolism of carcinogens like aflatoxin, reducing the formation of DNA-damaging adducts.

The development of this compound represents a strategic advancement in optimizing the therapeutic potential of this molecule. By potentially altering its pharmacokinetic properties, deuteration may lead to improved efficacy, a more favorable safety profile, or more convenient dosing regimens. Future research should focus on:

-

Pharmacokinetic Profiling: Directly comparing the pharmacokinetic profiles of Oltipraz and this compound in preclinical models and human subjects.

-

Efficacy Studies: Conducting head-to-head chemoprevention studies to determine if the modified pharmacokinetics of this compound translate to superior efficacy.

-

Biomarker Discovery: Identifying additional non-invasive biomarkers to monitor the biological activity of this compound in clinical settings.

This technical guide serves as a foundational resource for professionals engaged in the ongoing research and development of this compound as a next-generation cancer chemopreventive agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nrf2 Activator Oltipraz Also Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Interactions of the Major Metabolite of the Cancer Chemopreventive Drug Oltipraz with Cytochrome C: A Novel Pathway for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 signaling by oltipraz inhibits death of human macrophages with mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Cancer chemoprotection by oltipraz: experimental and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transient intervention with oltipraz protects against aflatoxin-induced hepatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protection by 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (oltipraz) against the hepatotoxicity of aflatoxin B1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemopreventive activity of Oltipraz against N-nitrosobis(2-oxopropyl)amine (BOP)-induced ductal pancreatic carcinoma development and effects on survival of Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.foxchase.org [profiles.foxchase.org]

- 14. Effects of dietary oltipraz and ethoxyquin on aflatoxin B1 biotransformation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oltipraz chemoprevention trial in Qidong, People's Republic of China: study design and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protective alterations in phase 1 and 2 metabolism of aflatoxin B1 by oltipraz in residents of Qidong, People's Republic of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of oltipraz as a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of the chemopreventive agent oltipraz and of its metabolite M3 in human subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Oltipraz Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of Oltipraz and its related compounds. Oltipraz, a synthetic dithiolethione, has demonstrated significant potential as a cytoprotective agent, primarily through its ability to modulate cellular antioxidant pathways. This document summarizes the key mechanisms of action, presents available quantitative data from cellular antioxidant studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways involved.

Core Mechanism of Antioxidant Action

Oltipraz exerts its antioxidant effects predominantly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oltipraz and its metabolites can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.[3]

Key downstream targets of the Nrf2 pathway that contribute to the antioxidant effects of Oltipraz include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin and its subsequent product, bilirubin, are potent antioxidants.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS).

-

Glutathione S-transferases (GSTs): A family of enzymes that detoxify electrophilic compounds by conjugating them with glutathione.[1]

-

Increased Glutathione (GSH) levels: Oltipraz has been shown to increase the levels of GSH, a major intracellular antioxidant.[1][4]

In addition to the Nrf2 pathway, metabolites of Oltipraz have been found to activate the AMP-activated protein kinase (AMPK) pathway.[5][6] AMPK activation plays a role in mitochondrial protection and further contributes to the cellular antioxidant effect.[5][6]

Quantitative Data on Cellular Antioxidant Effects

Table 1: Effect of Oltipraz on Reactive Oxygen Species (ROS) Generation

| Cell Line | Treatment Conditions | Oltipraz Concentration | % Reduction in ROS | Reference |

| RSC96 | High Glucose (50 mM) for 24h | Not specified | Statistically significant reduction | [1] |

Table 2: Effect of Oltipraz on Malondialdehyde (MDA) Levels

| Cell Line/Tissue | Treatment Conditions | Oltipraz Concentration | % Reduction in MDA | Reference |

| RSC96 | High Glucose (50 mM) for 24h | Not specified | Statistically significant reduction | [1] |

| Mouse Hepatocytes | In vitro incubation for 1-3h | 5-25 µM | No significant change | [4] |

| Schistosoma mansoni | In vitro incubation for 1-3h | 5-25 µM | Significant increase | [4] |

Table 3: Effect of Oltipraz on Superoxide Dismutase (SOD) Levels/Activity

| Cell Line | Treatment Conditions | Oltipraz Concentration | % Increase in SOD | Reference |

| RSC96 | High Glucose (50 mM) for 24h | Not specified | Statistically significant increase | [1] |

Experimental Protocols

This section details the methodologies for the key cellular antioxidant assays cited in the context of Oltipraz research.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.

-

Cell Culture and Treatment:

-

Plate cells (e.g., RSC96) in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Oltipraz for a specified duration.

-

Induce oxidative stress by adding an agent such as high glucose (e.g., 50 mM) and incubate for the desired time (e.g., 24 hours).[1]

-

-

Staining with DCFH-DA:

-

Remove the culture medium and wash the cells with serum-free medium or phosphate-buffered saline (PBS).

-

Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 20-30 minutes in the dark.[1]

-

Wash the cells three times with serum-free medium or PBS to remove excess probe.[1]

-

-

Quantification of ROS:

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.[1]

-

The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Malondialdehyde (MDA) Assay

This assay measures the level of MDA, a product of lipid peroxidation, as an indicator of oxidative damage to lipids.

-

Sample Preparation:

-

After treatment with Oltipraz and an oxidizing agent, harvest the cells and lyse them in a suitable buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant for normalization.

-

-

Thiobarbituric Acid (TBA) Reaction:

-

Mix a specific volume of the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Quantification of MDA:

-

Measure the absorbance of the MDA-TBA adduct at approximately 532 nm using a spectrophotometer.

-

Calculate the concentration of MDA from a standard curve generated using known concentrations of MDA.

-

Normalize the MDA levels to the protein concentration of the sample.

-

Superoxide Dismutase (SOD) Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

-

Sample Preparation:

-

Prepare cell lysates as described in the MDA assay protocol.

-

Determine the protein concentration for normalization.

-

-

Enzymatic Reaction:

-

Use a commercial SOD assay kit that typically employs a system for generating superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., WST-1).

-

In the presence of SOD from the cell lysate, the superoxide radicals are scavenged, leading to a decrease in the colorimetric signal.

-

-

Quantification of SOD Activity:

-

Incubate the reaction mixture according to the kit manufacturer's instructions.

-

Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to a control without the cell lysate.

-

Normalize the SOD activity to the protein concentration of the sample.

-

Visualizing the Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the antioxidant action of Oltipraz.

Caption: Oltipraz-mediated activation of the Nrf2 signaling pathway.

Caption: Role of Oltipraz metabolites in AMPK pathway activation.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cellular antioxidant activity of Oltipraz compounds.

Caption: General workflow for cellular antioxidant assays.

Conclusion

Oltipraz and its compounds demonstrate significant antioxidant properties, primarily through the robust activation of the Nrf2 signaling pathway and, to a lesser extent, the AMPK pathway. While direct chemical antioxidant data is limited, cellular assays consistently show that Oltipraz effectively mitigates oxidative stress by reducing ROS and lipid peroxidation, and enhancing the endogenous antioxidant defense systems. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of Oltipraz as a cytoprotective and antioxidant agent. Further research focusing on the direct radical scavenging activities of Oltipraz and its derivatives would provide a more complete understanding of its antioxidant profile.

References

- 1. In vitro effect of low concentrations of oltipraz on the antioxidant defence of mouse hepatocytes and Schistosoma mansoni worms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oltipraz ameliorates the progression of steatohepatitis in Nrf2-null mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemopreventive Agent Oltipraz Possesses Potent Antiangiogenic Activity in Vitro, ex Vivo, and in Vivo and Inhibits Tumor Xenograft Growth1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and mitochondrial protective effects of oxidized metabolites of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidized metabolites of oltipraz exert cytoprotective effects against arachidonic acid through AMP-activated protein kinase-dependent cellular antioxidant effect and mitochondrial protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Oltipraz-d3: A Technical Guide to its Discovery, Development, and Application in Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oltipraz and its deuterated analog, Oltipraz-d3, for research applications. Oltipraz, initially developed as an antischistosomal agent, has garnered significant scientific interest for its potent chemopreventive properties. This document details its mechanism of action, focusing on the dual roles of Nuclear factor erythroid 2-related factor 2 (Nrf2) activation and Liver X receptor alpha (LXRα) inhibition. It provides a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for common research applications, and visualizations of relevant biological pathways and experimental workflows. This compound, a stable isotope-labeled form of Oltipraz, is highlighted as an essential internal standard for quantitative analysis in pharmacokinetic and metabolic studies. This guide is intended to serve as a core resource for researchers utilizing Oltipraz and this compound in their experimental designs.

Discovery and Development

Oltipraz, chemically known as 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione, is a synthetic dithiolethione.[1] It was first developed as a promising treatment for schistosomiasis, a parasitic disease.[2] During its development, researchers discovered its significant efficacy in inhibiting carcinogenesis in various animal models, which shifted its primary research focus towards cancer chemoprevention.[1] This chemopreventive effect is largely attributed to its ability to induce Phase II detoxification enzymes.[1]

This compound: A Tool for Precise Quantification

In modern research, particularly in pharmacokinetic and pharmacodynamic studies, precise quantification of compounds in biological matrices is crucial. This has led to the development of this compound, a deuterated version of Oltipraz. In this compound, three hydrogen atoms on the methyl group are replaced with deuterium atoms. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight. This mass difference is easily detectable by mass spectrometry, making this compound an ideal internal standard for quantitative analyses of Oltipraz in complex biological samples like plasma and tissue homogenates.

Mechanism of Action

Oltipraz exerts its biological effects through two primary, well-documented signaling pathways: the activation of the Nrf2 pathway and the inhibition of the LXRα pathway.

Nrf2/ARE Pathway Activation

Oltipraz is a potent activator of the Nrf2 transcription factor.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oltipraz is thought to interact with Keap1, leading to the release of Nrf2.[3] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[4] This binding initiates the transcription of a wide array of cytoprotective genes, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), as well as antioxidant proteins like heme oxygenase-1 (HO-1).[3] This upregulation of the cellular defense machinery is central to Oltipraz's chemopreventive effects.

LXRα Inhibition

More recently, Oltipraz has been identified as an inhibitor of Liver X receptor alpha (LXRα).[5] LXRα is a nuclear receptor that plays a key role in regulating lipid metabolism. Its activation promotes the expression of genes involved in lipogenesis (fat synthesis), such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). By inhibiting LXRα, Oltipraz can downregulate these lipogenic pathways.[6] This mechanism is particularly relevant to its therapeutic potential in metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[5]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from research on Oltipraz.

Table 1: Clinical Trial Data for Oltipraz in NAFLD

| Parameter | Placebo Group (n=22) | Oltipraz 30 mg twice daily (n=22) | Oltipraz 60 mg twice daily (n=24) | Reference |

| Absolute change in liver fat content (%) | -3.2 ± 11.1 | -7.7 ± 7.0 | -13.9 ± 10.7 (P < 0.01 vs placebo) | [5] |

| Percent reduction in liver fat content (%) | -0.6 ± 62.9 | - | -34.6 ± 29.4 (P = 0.046 vs placebo) | [5] |

| Change in Body Mass Index (%) | -0.5 ± 1.4 | - | -1.0 ± 0.9 (P = 0.04 vs placebo) | [5] |

Table 2: Clinical Trial Data for Oltipraz in Chemoprevention (Aflatoxin Exposure)

| Treatment Arm | Number of Participants | Adverse Events (Extremity Syndrome) | Reference |

| Placebo | - | 2.5% | [7] |

| 125 mg Oltipraz daily | - | 18.4% (P = 0.002 vs placebo) | [7] |

| 500 mg Oltipraz weekly | - | 14.1% (P = 0.002 vs placebo) | [7] |

Table 3: Preclinical Data on Phase II Enzyme Induction by Oltipraz

| Cell Line/Model | Enzyme | Induction metric (Concentration for 2-fold increase) | Value | Reference |

| Hepa 1c1c7 cells | NQO1 | CD(NQO1) | 14.4 ± 1.3 µM | [1] |

| Hepa 1c1c7 cells (ARE-luciferase) | ARE-luciferase | CD | ~30-40 µM | [1] |

| Rat Liver (75 mg/kg daily for 3 days) | GST Ya mRNA | Fold Increase | 2-2.4 | [8] |

| Rat Liver (75 mg/kg daily for 3 days) | NQO1 mRNA | Fold Increase | 1.6-2.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Oltipraz.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro studies investigating the biological effects of Oltipraz.

Nrf2 Activation Assay

This protocol describes how to measure Oltipraz-induced Nrf2 activation by assessing the nuclear translocation of Nrf2 via Western blot and the expression of its target genes via quantitative RT-PCR.

a) Nuclear and Cytoplasmic Protein Extraction and Western Blotting

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with desired concentrations of Oltipraz or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

-

Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities. Use an antibody against a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., β-actin or GAPDH) as loading controls for their respective fractions. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 translocation.[9]

b) Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

-

Cell Culture and Treatment: Treat cells with Oltipraz as described above.

-

RNA Extraction: Wash cells with PBS and extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for Nrf2 target genes (e.g., NQO1, GSTM1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to the housekeeping gene. An increase in the mRNA levels of target genes in Oltipraz-treated cells compared to controls indicates Nrf2-mediated gene induction.[5]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of Oltipraz concentrations and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Oltipraz that inhibits cell growth by 50%).

Clonogenic (Colony Formation) Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

-

Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.

-

Treatment: Allow cells to attach for a few hours, then treat with Oltipraz for a specified duration (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until visible colonies (defined as ≥50 cells) are formed in the control wells.

-

Fixation and Staining:

-

Gently wash the colonies with PBS.

-

Fix the colonies with a solution such as 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol.

-

Stain the fixed colonies with 0.5% crystal violet solution for at least 2 hours.

-

-

Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies in each well.

-

Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) to determine the effect of Oltipraz on the clonogenic survival of the cells.

Synthesis Overview

Oltipraz, with the chemical name 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione, is a synthetic heterocyclic compound. The synthesis of such dithiolethiones generally involves multi-step reactions. While specific industrial synthesis routes are often proprietary, the general approach involves the construction of the dithiolethione ring system and the subsequent attachment of the pyrazinyl and methyl groups.

The synthesis of this compound would follow a similar pathway, but would incorporate a deuterated starting material for the methyl group, such as deuterated methyl iodide (CD₃I), at the appropriate step to introduce the deuterium label.

Conclusion

Oltipraz and its deuterated analog, this compound, are valuable tools in biomedical research. Oltipraz's well-defined mechanisms of action, particularly its role as a potent Nrf2 activator and LXRα inhibitor, make it a key compound for studying cellular defense mechanisms and lipid metabolism. This compound is indispensable for accurate quantification in preclinical and clinical research, ensuring the reliability of pharmacokinetic and pharmacodynamic data. This guide provides a foundational resource for researchers, offering key data, detailed protocols, and pathway visualizations to facilitate the effective use of Oltipraz and this compound in their studies.

References

- 1. Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Nrf2 signaling by oltipraz inhibits death of human macrophages with mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Oltipraz on the Glycolipid Metabolism and the Nrf2/HO-1 Pathway in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and related dithiole-3-thiones in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Oltipraz-d3 as an Internal Standard for LC-MS/MS Quantification of Oltipraz

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Oltipraz, a dithiolethione, is a promising therapeutic agent investigated for its chemopreventive and hepatoprotective properties. Accurate quantification of Oltipraz in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Oltipraz-d3, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2] Deuterated internal standards are ideal as they co-elute with the analyte and have nearly identical chemical and physical properties, minimizing analytical variability.[3] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Oltipraz in plasma samples by LC-MS/MS.

Principle

This method utilizes a protein precipitation procedure for sample preparation, followed by reversed-phase liquid chromatography for the separation of Oltipraz and this compound. The analytes are then detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of Oltipraz in the samples is determined by comparing the peak area ratio of Oltipraz to this compound against a calibration curve.

Materials and Reagents

-

Oltipraz analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma (e.g., rat, human)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Oltipraz Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Oltipraz in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Oltipraz Working Solutions: Prepare a series of working solutions by serially diluting the Oltipraz stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water. The optimal concentration should be determined during method development.

Sample Preparation

A protein precipitation method is employed for the extraction of Oltipraz and this compound from plasma samples.

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Add 50 µL of the appropriate sample (plasma, calibrator, or QC) to the labeled tubes.

-

Add 10 µL of the this compound internal standard working solution to all tubes except for the blank samples (add 10 µL of the 50:50 acetonitrile/water mixture to the blank).

-

Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 1: Suggested LC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

The following MRM transitions should be used for the detection of Oltipraz and this compound. The collision energy (CE) and other compound-dependent parameters should be optimized for the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Oltipraz | 227.0 | 193.0 |

| This compound | 230.0 | 196.0 |

Data Presentation

The following table summarizes the quantitative performance of a similar LC-MS/MS method for the analysis of Oltipraz in rat plasma using a structural analog internal standard.[4] Similar performance is expected when using this compound as the internal standard.

Table 2: Quantitative Performance of Oltipraz LC-MS/MS Assay

| Parameter | Result |

| Linear Dynamic Range | 20 - 4000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL |

| Correlation Coefficient (r) | > 0.997 |

| Intra-day Precision (%RSD) | ≤ 8.5% |

| Inter-day Precision (%RSD) | ≤ 9.2% |

| Intra-day Accuracy (%Bias) | -5.8% to 6.3% |

| Inter-day Accuracy (%Bias) | -4.5% to 7.1% |

| Recovery | 85.2% - 93.4% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Oltipraz using this compound as an internal standard.

Oltipraz Signaling Pathways

Oltipraz is known to exert its biological effects through the modulation of several key signaling pathways, primarily the Nrf2 and AMPK pathways.

Caption: Simplified signaling pathways modulated by Oltipraz, including activation of Nrf2 and AMPK.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Oltipraz in plasma using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications, including pharmacokinetic studies and drug metabolism research. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms of Oltipraz, which can be valuable for pharmacodynamic assessments.

References

- 1. Determination of Oltipraz in serum by high-performance liquid chromatography with optical absorbance and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lcms.cz [lcms.cz]

- 4. Quantification of oltipraz using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Oltipraz-d3 Stock Solutions in DMSO

For Research Use Only

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Oltipraz-d3 in dimethyl sulfoxide (DMSO). This compound is the deuterated form of Oltipraz, a synthetic dithiolethione known for its chemopreventive properties.[1][2] It functions as a potent activator of the transcription factor Nrf2, which upregulates phase II detoxification enzymes, and also interacts with other cellular pathways, such as inhibiting the activation of NF-κB.[1][3] Accurate and consistent preparation of stock solutions is critical for ensuring reproducible results in downstream biological assays. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilizing and storing this compound.

Physicochemical and Solubility Data

Proper handling and solution preparation begin with understanding the compound's properties. This compound is soluble in DMSO.[4][5][6] For higher concentrations, warming the solution at 37°C and using an ultrasonic bath may be necessary to achieve complete dissolution.[5] It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₃D₃N₂S₃ | [1] |

| Molecular Weight | 229.36 g/mol | [1] |

| CAS Number | 64224-21-1 | [1] |

| Appearance | Crystalline solid | N/A |

| Solubility in DMSO | ≥ 6 mg/mL (~26 mM) |[6] |

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.

Table 2: Hazard Identification and Safety Recommendations

| Hazard | Precautionary Statement |

|---|---|

| Harmful if Swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |

| Causes Skin Irritation | Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. |

| Causes Serious Eye Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May Cause Respiratory Irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. If inhaled, remove person to fresh air. |

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Serological pipettes and pipette aid

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

-

Ultrasonic bath (optional, for higher concentrations)

-

-80°C freezer for long-term storage

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides instructions for preparing 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or final volumes.

5.1 Calculation

-

Determine the mass of this compound required:

-

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 229.36 g/mol × 1000 mg/g

-

Mass (mg) = 2.29 mg

-

Table 3: Example Calculation for a 10 mM Stock Solution

| Parameter | Value |

|---|---|

| Target Concentration | 10 mM |

| Final Volume | 1 mL |

| Molecular Weight (MW) | 229.36 g/mol |

| Calculated Mass | 2.29 mg |

5.2 Step-by-Step Procedure

-

Weighing: In a chemical fume hood, carefully weigh out 2.29 mg of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or an appropriate vial.

-

Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed.

-

Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots in a clearly labeled secondary container at -80°C for long-term stability.[4][6]

Storage and Stability

-

Solid Compound: Store the powdered this compound at -20°C for up to 3 years.[4]

-

Stock Solution in DMSO: For optimal stability, aliquotted stock solutions should be stored at -80°C for up to one year.[4][6] Avoid repeated freeze-thaw cycles.[4] If stored at -20°C, the solution is stable for approximately one month.[4]

Visualized Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for preparing the stock solution and the primary mechanism of action for Oltipraz.

Caption: A flowchart of the this compound stock solution preparation protocol.

Caption: this compound inhibits the NF-κB signaling pathway.[1]

References

Application Notes and Protocols for In Vivo Dosing and Administration of Oltipraz in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Oltipraz in various mouse models, based on preclinical research. The information is intended to guide researchers in designing and executing studies involving this chemopreventive agent.

Summary of Oltipraz In Vivo Dosing in Mice

Oltipraz has been administered to mice through various routes and in a range of doses, depending on the experimental model and therapeutic goal. Oral administration is the most common method, either through gavage or by incorporating the compound into the diet. Dosing regimens can be single, multiple, or continuous over a specified period.

Table 1: Oltipraz Dosing Regimens in Mouse Models

| Mouse Model | Strain | Administration Route | Dose | Frequency & Duration | Key Findings |

| Schistosoma mansoni Infection | N/A | Oral | 100 and 250 mg/kg | Single dose | Varied absorption depending on the dose.[1] |

| Gamma Irradiation | ICR | Oral | 100 mg/kg/day | Daily for 2 days (pretreatment) | Increased 30-day survival rate.[2] |

| Steatohepatitis (High-Fat Diet) | Nrf2-null | Oral (in diet) | 8.6 mg/kg/day (average intake) | 4 weeks | Ameliorated liver injury.[3] |

| Acetaminophen-Induced Liver Injury | CD-1 | Oral | 37.5, 75, and 150 mg/kg | Single dose (16 hours prior to acetaminophen) | Dose-dependent protection against liver injury.[4] |

Table 2: Pharmacokinetic Parameters of Oltipraz in Mice

| Parameter | Value | Animal Model | Administration | Source |

| Absorption | Varies with dose | Female mice infected with Schistosoma mansoni | Oral (100 and 250 mg/kg) | [1] |

| Distribution | Radioactivity primarily in the gastro-intestinal tract, bile, urine, liver, and kidneys within 24 hours. | Mice | Oral (¹⁴C-labelled Oltipraz) | [1] |

| Excretion | 40 to 57% of the radioactive dose excreted in urine. | Mice | Oral (¹⁴C-labelled Oltipraz) | [1] |

Experimental Protocols

Protocol 1: Oral Gavage Administration for Acute Studies

This protocol is suitable for studies requiring precise, single, or short-term dosing, such as in the acetaminophen-induced liver injury model.

Materials:

-

Oltipraz powder

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Mortar and pestle or homogenizer

-

Analytical balance

-

Gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Appropriate mouse strain (e.g., CD-1 mice)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

-

Preparation of Oltipraz Suspension:

-

Calculate the required amount of Oltipraz based on the mean body weight of the mice and the desired dose.

-

Weigh the Oltipraz powder accurately.

-

Triturate the Oltipraz powder with a small amount of the chosen vehicle to create a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. Ensure the suspension is homogenous. A brief sonication may be necessary.

-

-

Dosing:

-

Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus.

-

Slowly administer the Oltipraz suspension. The typical volume for oral gavage in mice is 5-10 ml/kg.

-

Observe the mouse for a few minutes after administration to ensure no adverse effects.

-

-

Post-Administration Monitoring: Monitor the animals according to the study-specific endpoints. In the context of acetaminophen-induced liver injury, this would involve administering acetaminophen at a specified time after Oltipraz treatment and subsequent collection of blood and tissue samples for analysis.[5]

Protocol 2: Dietary Administration for Chronic Studies

This protocol is designed for long-term studies, such as the steatohepatitis model, where continuous exposure to the drug is required.

Materials:

-

Oltipraz powder

-

Standard or high-fat diet powder

-

Food mixer

-

Appropriate mouse strain (e.g., Nrf2-null mice on a high-fat diet)

Procedure:

-

Diet Preparation:

-

Determine the target daily dose of Oltipraz (e.g., 8.6 mg/kg/day).[3]

-

Estimate the average daily food consumption of the mice.

-

Calculate the amount of Oltipraz to be mixed per kilogram of diet.

-

Thoroughly mix the Oltipraz powder with the powdered diet using a food mixer to ensure a homogenous distribution.[3]

-

Pellet the diet if necessary.

-

-

Administration:

-

Provide the Oltipraz-containing diet to the mice ad libitum.

-

Ensure fresh diet is provided regularly.

-

Monitor food intake and body weight throughout the study to estimate the actual drug intake.

-

-

Study Duration and Monitoring: Maintain the mice on the diet for the specified duration (e.g., 4 weeks).[3] Monitor relevant physiological and biochemical parameters as required by the study design.

Signaling Pathways and Experimental Workflow

Oltipraz-Mediated Nrf2 Signaling Pathway

Oltipraz is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway plays a crucial role in the cellular defense against oxidative stress by inducing the expression of various antioxidant and detoxification enzymes.

Caption: Oltipraz activates the Nrf2 pathway by inhibiting Keap1, leading to Nrf2 translocation to the nucleus and induction of antioxidant gene expression.

General Experimental Workflow for In Vivo Oltipraz Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of Oltipraz in a mouse model.

Caption: A generalized workflow for conducting in vivo efficacy studies of Oltipraz in mouse models.

Safety and Toxicity Considerations

In a study involving bile duct-ligated mice, pretreatment with Oltipraz exacerbated liver injury, suggesting it may have deleterious effects in the context of extrahepatic cholestasis.[7] Therefore, caution should be exercised when using Oltipraz in models of obstructive cholestatic disorders. While generally well-tolerated in other models, researchers should always monitor for signs of toxicity, such as weight loss, changes in behavior, or other adverse clinical signs.

References

- 1. Disposition of 14C-oltipraz in animals. Pharmacokinetics in mice, rats and monkeys. Comparison of the biotransformation in the infected mouse and in the schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo radioprotective effects of oltipraz in gamma-irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of oltipraz in preventing acetaminophen-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oltipraz ameliorates the progression of steatohepatitis in Nrf2-null mice fed a high-fat diet [jstage.jst.go.jp]

- 7. Deleterious effect of oltipraz on extrahepatic cholestasis in bile duct-ligated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Oltipraz in Plasma using a Validated LC-MS/MS Method with Oltipraz-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oltipraz in plasma samples. The use of a stable isotope-labeled internal standard, Oltipraz-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing and analysis. The described protocol is suitable for pharmacokinetic studies and clinical research involving Oltipraz.

Introduction